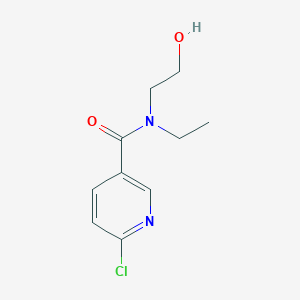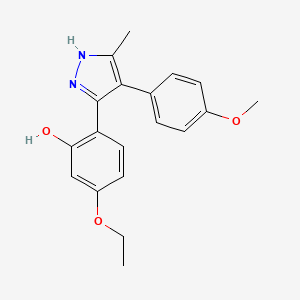
5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol” is an organic compound. It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 aromatic hydroxyl, and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes two six-membered aromatic rings, an imine group, an aromatic hydroxyl group, and two aromatic ether groups . The molecular weight of this compound is approximately 271.31108 g/mol .
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations The study on molecular docking and quantum chemical calculations provides insights into the molecular structure, vibrational spectra, and intramolecular charge transfer. These properties are crucial for understanding the interaction mechanisms of chemical compounds at the molecular level, with applications in drug discovery and material science. The research highlights the utility of DFT calculations in predicting the biological effects based on molecular docking results, offering a pathway to explore the potential therapeutic applications of complex organic compounds (A. Viji et al., 2020).
Antioxidant Activity and Chemical Composition Investigations into the phenolic content and antioxidant activity of ethanolic extracts from various plants have led to the identification of compounds with significant radical scavenging activity. These findings are essential for the development of natural antioxidants, which can be used in food preservation, pharmaceuticals, cosmetics, and therapeutic industries, highlighting the importance of agricultural waste biomass conversion into high-value products (F. León et al., 2014).
Microwave-assisted Synthesis and Antimicrobial Activity The microwave-assisted synthesis of novel compounds and their evaluation for antimicrobial activity demonstrate the efficiency of modern synthetic methods in producing potential antimicrobial agents. This research is particularly relevant in addressing the urgent need for new antimicrobials due to the rising threat of antibiotic-resistant pathogens. Molecular docking studies further provide a basis for understanding the mechanism of action of these compounds (D. Ashok et al., 2016).
Corrosion Inhibition in Industrial Applications Research on the corrosion inhibition properties of pyrazoline derivatives offers valuable insights into their potential applications in protecting metals against corrosion, especially in harsh industrial environments such as petroleum refining. These findings are critical for the development of more effective and environmentally friendly corrosion inhibitors, contributing to the sustainability and longevity of industrial infrastructure (H. Lgaz et al., 2020).
Synthesis and Evaluation of Thiazoles as Antioxidant Additives The synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils underline the role of chemical compounds in improving the performance and lifespan of industrial oils. This research contributes to the field of petroleum engineering by providing new solutions to enhance the antioxidant properties of lubricants, which is essential for the efficient operation of machinery (F. A. Amer et al., 2011).
Propriétés
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-24-15-9-10-16(17(22)11-15)19-18(12(2)20-21-19)13-5-7-14(23-3)8-6-13/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKXYGHZOJILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-3-ethoxy-6-[4-(4-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

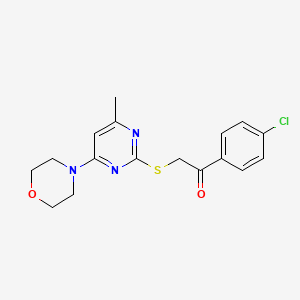
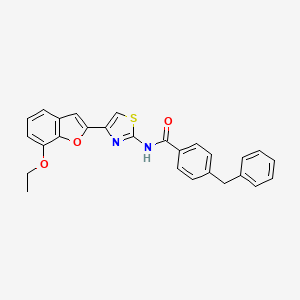
![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
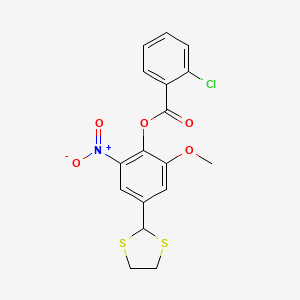
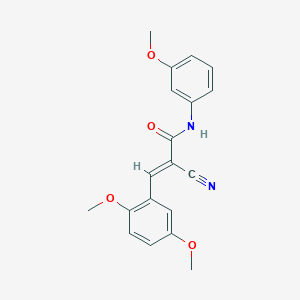
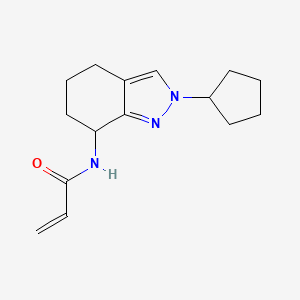
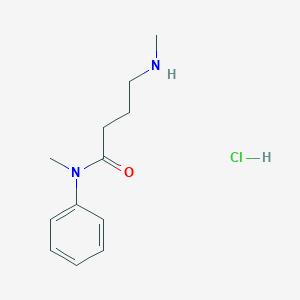
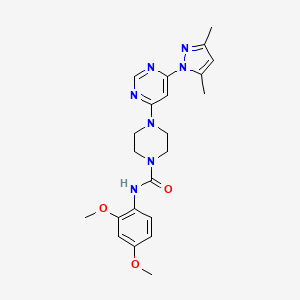
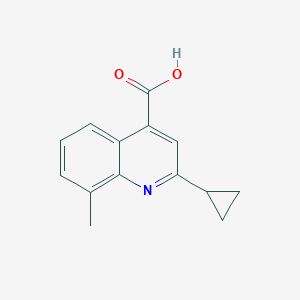
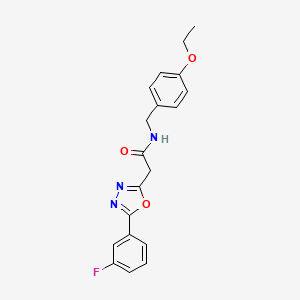
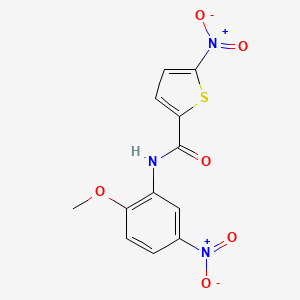
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
